molecular formula C8H8N2O2 B6266549 6-methoxy-1H-indazol-3-ol CAS No. 82722-06-3

6-methoxy-1H-indazol-3-ol

Cat. No. B6266549
CAS RN: 82722-06-3
M. Wt: 164.2
InChI Key:
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Description

6-Methoxy-1H-indazol-3-ol is a heterocyclic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 . It is used for research purposes .


Synthesis Analysis

The synthesis of indazoles, including 6-methoxy-1H-indazol-3-ol, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

Indazoles, including 6-methoxy-1H-indazol-3-ol, can be synthesized through various methods. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Mechanism of Action

While specific information on the mechanism of action of 6-methoxy-1H-indazol-3-ol is not available, indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Future Directions

Indazole-containing derivatives, including 6-methoxy-1H-indazol-3-ol, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on exploring these activities further and developing new synthetic approaches to these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methoxy-1H-indazol-3-ol involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form 2-methoxybenzohydrazide, which is then cyclized with ethyl acetoacetate to form 6-methoxy-1H-indazole-3-carbohydrazide. This intermediate is then treated with concentrated sulfuric acid to form the final product, 6-methoxy-1H-indazol-3-ol.", "Starting Materials": [ "2-methoxybenzaldehyde", "hydrazine hydrate", "ethyl acetoacetate", "concentrated sulfuric acid" ], "Reaction": [ "Step 1: 2-methoxybenzaldehyde is reacted with hydrazine hydrate in ethanol to form 2-methoxybenzohydrazide.", "Step 2: 2-methoxybenzohydrazide is then cyclized with ethyl acetoacetate in the presence of acetic acid to form 6-methoxy-1H-indazole-3-carbohydrazide.", "Step 3: 6-methoxy-1H-indazole-3-carbohydrazide is treated with concentrated sulfuric acid to form the final product, 6-methoxy-1H-indazol-3-ol." ] }

CAS RN

82722-06-3

Molecular Formula

C8H8N2O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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